Sodium 2-chloro-4-phenylphenate
Description
Properties
CAS No. |
31366-97-9 |
|---|---|
Molecular Formula |
C12H8ClNaO |
Molecular Weight |
226.63 g/mol |
IUPAC Name |
sodium;2-chloro-4-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
InChI Key |
ARCOPJIXLBWKLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[Na+] |
Origin of Product |
United States |
Synthesis Pathways and Chemical Reactivity of Sodium 2 Chloro 4 Phenylphenate
Established Synthetic Routes for 2-chloro-4-phenylphenol (B167023)
The synthesis of 2-chloro-4-phenylphenol is a critical step in the production of its sodium salt. The primary methods involve the controlled chlorination of a phenylphenol precursor.
Precursor Compounds and Reaction Mechanisms
The most common precursor for the synthesis of 2-chloro-4-phenylphenol is 4-phenylphenol (B51918) (also known as p-phenylphenol or 4-hydroxybiphenyl). chemicalbook.com The synthesis involves the electrophilic aromatic substitution of a chlorine atom onto the phenol (B47542) ring.
One established method involves the direct chlorination of 4-phenylphenol using a chlorinating agent. For instance, reacting 4-fluorophenol (B42351) with chlorine gas in the presence of water can yield 2-chloro-4-fluorophenol (B157789) with high selectivity. google.com This process takes advantage of a two-layer reaction system where the chlorination occurs in the organic layer, and the generated hydrogen chloride is absorbed by the aqueous layer, which helps maintain selectivity. google.com While this example uses a fluorinated analog, the principle of direct chlorination of a para-substituted phenol is relevant.
Another approach involves the use of sulfuryl chloride as the chlorinating agent in the presence of water. google.com This method also offers good yields and high selectivity under mild conditions.
A different synthetic strategy starts with 4-fluoroanisol, which is nitrated, the nitro group is then reduced, and the resulting compound is converted to 2-chloro-4-fluoroanisol via the Sandmeyer reaction, followed by cleavage of the ether linkage to yield 2-chloro-4-fluorophenol. google.com
A patent describes a method for synthesizing 2-chloro-4-aminophenol, which involves the chlorination of p-nitrophenol with chlorine in an inert organic solvent like ethylene (B1197577) dichloride to produce 2-chloro-4-nitrophenol. google.com This intermediate is then reduced to 2-chloro-4-aminophenol. google.com Although the final product is different, the initial chlorination step of a substituted phenol is a key and relevant reaction.
The Suzuki coupling reaction offers another versatile route. For example, 4-chloro-3,5-dimethylphenol (B1207549) can be reacted with various aryl boronic acids in the presence of a palladium catalyst to generate new derivatives. researchgate.net This highlights the potential for creating the biphenyl (B1667301) structure as part of the synthesis.
Table 1: Examples of Precursor Compounds and Reagents for Phenylphenol Synthesis
| Precursor Compound | Reagent(s) | Product | Reference |
| 4-Fluorophenol | Chlorine gas, Water | 2-Chloro-4-fluorophenol | google.com |
| 4-Fluorophenol | Sulfuryl chloride, Water | 2-Chloro-4-fluorophenol | google.com |
| p-Nitrophenol | Chlorine, Ethylene dichloride | 2-Chloro-4-nitrophenol | google.com |
| Phenylboronic acid, 4-iodophenol | Palladium on carbon, Potassium carbonate | 4-Phenylphenol | chemicalbook.com |
| 4-Chloro-3,5-dimethylphenol, Aryl boronic acid | Palladium tetrakis(triphenylphosphine) | Substituted biphenyl derivative | researchgate.net |
Role of Chlorination in Phenylphenols Synthesis
Chlorination is a pivotal step in the synthesis of 2-chloro-4-phenylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgchemistrysteps.comfiveable.me This means that incoming electrophiles, such as the chloronium ion (Cl+), are directed to the positions ortho and para to the hydroxyl group.
In the case of 4-phenylphenol, the para position is already occupied by the phenyl group. Therefore, chlorination will primarily occur at the positions ortho to the hydroxyl group. The presence of the bulky phenyl group can sterically hinder one of the ortho positions, potentially leading to regioselective chlorination at the other ortho position, yielding 2-chloro-4-phenylphenol.
The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity and yield. Using chlorine gas in the absence of a catalyst has been shown to be highly selective for the 2-position in the chlorination of 4-fluorophenol. google.com The use of a two-phase system with water can also enhance selectivity by removing the byproduct hydrogen chloride, which can affect the reaction. google.com
Derivatization and Analogues of Sodium 2-chloro-4-phenylphenate
The chemical structure of this compound allows for various modifications, leading to the formation of derivatives and analogues with potentially different properties and biological significance.
Formation of Conjugates (e.g., Sulfates) and their Significance in Biological Systems
In biological systems, phenolic compounds like 2-chloro-4-phenylphenol can undergo metabolism to form conjugates, most notably sulfate (B86663) and glucuronide conjugates. fao.org This process is a common detoxification pathway in many organisms.
Studies on the metabolism of 2-phenylphenol (B1666276) (o-phenylphenol) in rats, mice, and humans have shown that it is primarily excreted in the urine as sulfate and glucuronide conjugates. fao.org The major metabolite is often the sulfate conjugate of the parent phenol. fao.org Hydroxylated metabolites can also be formed and subsequently conjugated. fao.org
The formation of sulfate conjugates is catalyzed by sulfotransferase (SULT) enzymes. Research has identified cytosolic sulfotransferases in zebrafish that are capable of sulfonating phenolic compounds. ncats.io The formation of these sulfate conjugates can significantly alter the biological activity and clearance of the parent compound. For instance, a study on resveratrol (B1683913) sulfate metabolites found that some retained or even had altered biological activities compared to the parent compound. nih.gov
A study on polychlorinated biphenyls (PCBs) found that 4-OH PCB 2, which is 2-chloro-4-phenylphenol, is a precursor for the formation of 4-PCB 2 sulfate, a major PCB sulfate congener found in human serum. nih.gov This highlights the environmental and biological relevance of the sulfation of 2-chloro-4-phenylphenol. nih.gov These sulfate conjugates can be retained in the body through binding to serum proteins and may be taken up by cells. nih.gov
Investigation of Chemically Modified Derivatives
The structure of this compound offers several sites for chemical modification to create novel derivatives. The phenate group, the chlorine substituent, and the phenyl ring can all be targeted for chemical reactions.
For example, the Williamson ether synthesis can be used to convert the phenate to an ether by reacting it with an alkyl halide. wikipedia.org This would result in an alkyl aryl ether derivative of 2-chloro-4-phenylphenol.
The Suzuki reaction, as mentioned earlier, provides a powerful tool for modifying the phenyl ring. researchgate.net By starting with a different boronic acid or a different halogenated phenol, a wide array of biphenyl derivatives can be synthesized.
Furthermore, the chlorine atom on the phenolic ring could potentially be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. chemistrysteps.com
Reaction Mechanisms of the Phenate Group
The phenate group (or phenoxide ion) is a key functional group in this compound and plays a central role in its reactivity. The negative charge on the oxygen atom makes the phenate a strong nucleophile. wikipedia.org
The phenoxide anion can participate in reactions at either the oxygen atom or the carbon atoms of the aromatic ring, exhibiting ambident reactivity. wikipedia.org Generally, attack at the oxygen atom is kinetically favored, while attack at a carbon atom (usually at the ortho or para position) is thermodynamically favored. wikipedia.org
A classic example of the reactivity of the phenate group is the Kolbe-Schmitt reaction, where a phenoxide reacts with carbon dioxide, a weak electrophile, to form a hydroxybenzoic acid. libretexts.org The negative charge on the phenolate (B1203915) ring activates it towards this carboxylation. libretexts.org
Another important reaction is the Williamson ether synthesis, where the phenate anion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. wikipedia.org This reaction proceeds via an SN2 mechanism.
The phenate group also strongly activates the aromatic ring towards electrophilic aromatic substitution. libretexts.orgchemistrysteps.comfiveable.me The high electron density on the ring makes it highly susceptible to attack by electrophiles, often leading to substitution at the ortho and para positions relative to the hydroxyl group.
Catalytic Aspects in Synthetic Processes
The industrial synthesis of this compound is fundamentally reliant on the efficient and selective synthesis of its precursor, 2-chloro-4-phenylphenol. The formation of the final sodium salt is a straightforward acid-base reaction with sodium hydroxide (B78521) and does not typically involve catalysis. Therefore, the critical catalytic processes are centered on the regioselective chlorination of 4-phenylphenol. The primary challenge lies in directing the chlorination to the ortho-position relative to the hydroxyl group, avoiding the formation of other isomers.
Various catalytic systems have been investigated to achieve high regioselectivity in the chlorination of phenols. These methodologies primarily leverage the interaction between a catalyst and the reactants to control the position of electrophilic substitution on the aromatic ring.
Recent research has highlighted the efficacy of Lewis basic selenoether catalysts for the ortho-selective electrophilic chlorination of phenols. nsf.govresearchgate.net These catalysts have demonstrated high efficiency, with some achieving comparable selectivity to more complex systems at catalyst loadings as low as 1%. nsf.gov The mechanism is believed to involve the Lewis basic selenoether activating the chlorine source, while a hydrogen-bonding component of the catalyst interacts with the phenolic hydroxyl group, directing the electrophile to the ortho position. researchgate.net For instance, a chiral bifunctional organocatalyst featuring both selenoether and thiourea (B124793) functionalities has shown excellent ortho-to-para selectivity ratios, in some cases exceeding 20:1. researchgate.net
Thiourea-based catalysts have also been extensively studied for controlling the regioselectivity of phenol chlorination. scientificupdate.com Depending on the structure of the thiourea catalyst, it is possible to selectively favor the formation of either the ortho- or para-chloro isomer. scientificupdate.com For example, using N-chlorosuccinimide as the chlorinating agent, certain thiourea catalysts can achieve up to a 10:1 regioselectivity in favor of the ortho-chloro product. scientificupdate.com
Sulfur-containing compounds, in general, have been employed to direct the chlorination of phenols. Poly(alkylene sulfide)s, in conjunction with a chlorinating agent, have been shown to be effective para-regioselective catalysts for the chlorination of phenol and 2-chlorophenol. informahealthcare.com Similarly, the use of sulfuryl chloride with diphenyl sulfide (B99878) and a Lewis acid like aluminum chloride or ferric chloride has proven effective for the para-chlorination of substituted phenols such as cresols. cardiff.ac.uk While these systems favor para-chlorination, they underscore the principle of using sulfur-based catalysts to influence regioselectivity. For the synthesis of 2-chloro-4-phenylphenol, a catalyst that directs ortho-chlorination is required.
In some related industrial processes, combinations of catalysts are used. For example, a patented method for producing 2,4-dichlorophenol (B122985) from phenol utilizes a combined catalyst system of a Lewis acid (such as ferric chloride, aluminum chloride, or tin tetrachloride) and an organic auxiliary agent to improve the selectivity towards the desired product. google.com Another patent describes the synthesis of 2-chloro-4-aminophenol starting from the chlorination of p-nitrophenol, followed by a catalytic reduction step using activated carbon and ferric trichloride (B1173362) hexahydrate. google.com These examples from related phenol chemistries suggest that mixed catalyst systems could be applicable to the specific challenge of ortho-chlorinating 4-phenylphenol.
The following table summarizes various catalytic systems investigated for the regioselective chlorination of phenols, which are relevant to the synthesis of 2-chloro-4-phenylphenol.
| Catalyst System | Chlorinating Agent | Target Selectivity | Reported o:p Ratio | Reference |
| Lewis Basic Selenoether | N-Chlorosuccinimide (NCS) | ortho | >20:1 | nsf.govresearchgate.net |
| Bis-thiourea | N-Chlorosuccinimide (NCS) | ortho | up to 10:1 | scientificupdate.com |
| Poly(alkylene sulfide)s | Sulfuryl Chloride | para | (Not for ortho) | informahealthcare.com |
| Diphenyl Sulfide / Lewis Acid | Sulfuryl Chloride | para | (Not for ortho) | cardiff.ac.uk |
It is important to note that while some methods, such as the direct chlorination of 4-fluorophenol, can proceed with high selectivity without a catalyst, the presence of common chlorination catalysts like ferric chloride can sometimes negatively impact the desired regioselectivity. google.com This highlights the critical role of catalyst selection in achieving the efficient and specific synthesis of 2-chloro-4-phenylphenol, the key intermediate for producing this compound.
Molecular Mechanisms of Biological Activity of Sodium 2 Chloro 4 Phenylphenate
Antimicrobial Action Pathways
The antimicrobial efficacy of Sodium 2-chloro-4-phenylphenate stems from its ability to interfere with critical microbial cellular components and functions. As a halogenated phenolic compound, its mode of action is multifaceted, primarily targeting the cell membrane and metabolic processes.
The initial interaction of this compound with microbial cells occurs at the cell surface. The lipophilic nature of the phenyl and chloro groups facilitates its accumulation in the lipid-rich environments of the bacterial cell envelope. While the precise binding sites on microbial cellular components are not extensively documented for this specific compound, the general mechanism for phenolic compounds involves nonspecific interactions with various cellular macromolecules.
Table 1: Potential Molecular Interactions of this compound with Microbial Cellular Components
| Functional Group | Type of Interaction | Potential Microbial Target | Consequence |
| Phenyl Group | Hydrophobic Interactions | Lipid bilayers of the cell membrane, hydrophobic pockets of proteins | Disruption of membrane structure, protein denaturation |
| Chloro Group | Electron-withdrawing effects, van der Waals forces | Various cellular macromolecules | Alteration of molecular conformations and functions |
| Phenolic Hydroxyl Group | Hydrogen Bonding | Proteins, phospholipids | Disruption of protein structure and membrane integrity |
A primary mechanism of antimicrobial action for phenolic compounds like this compound is the disruption of the cytoplasmic membrane's integrity and function. The accumulation of the compound within the lipid bilayer disrupts the ordered structure of the membrane phospholipids. This interference increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.
The loss of the selective permeability of the cell membrane collapses the proton motive force, which is crucial for ATP synthesis, nutrient transport, and motility. This dissipation of the electrochemical gradient ultimately leads to a cessation of cellular energy production and metabolic activity, culminating in cell death. The presence of the chloro and phenyl groups enhances the lipophilicity of the molecule, likely increasing its efficacy in disrupting the microbial cell membrane compared to non-substituted phenols.
Beyond direct membrane damage, this compound can also exert its antimicrobial effects by inhibiting essential metabolic processes. The compound can interfere with the function of various enzymes, both in the cytoplasm and associated with the cell membrane. The interaction of the phenate with proteins can lead to conformational changes that inactivate enzymes crucial for cellular respiration, nutrient uptake, and biosynthesis of macromolecules.
For instance, phenolic compounds have been shown to inhibit dehydrogenases and other enzymes involved in the electron transport chain, thereby disrupting cellular respiration. The uncoupling of oxidative phosphorylation is another potential mechanism, where the compound disrupts the proton gradient across the membrane without inhibiting the electron transport chain itself, leading to a depletion of cellular ATP.
Antifungal Mechanisms
This compound also exhibits significant antifungal activity, targeting key structures and enzymatic pathways that are unique to fungi or essential for their viability.
The fungal cell wall, a robust structure composed primarily of chitin, glucans, and mannoproteins, provides structural support and protection. While the primary target of many phenolic compounds is the cell membrane, they can also affect the integrity of the fungal cell wall. Disruption of the underlying plasma membrane can indirectly compromise the cell wall by affecting the enzymes responsible for its synthesis and maintenance, which are often located in the membrane.
Similar to its antibacterial action, this compound disrupts the fungal cell membrane, leading to increased permeability and leakage of cellular contents. A critical component of the fungal cell membrane is ergosterol (B1671047), which is analogous to cholesterol in mammalian cells. Phenolic compounds can interfere with the synthesis of ergosterol or interact with it directly, leading to membrane destabilization.
Table 2: Summary of Antifungal Mechanisms of Action
| Mechanism | Target | Effect |
| Disruption of Cell Membrane | Ergosterol and phospholipids | Increased permeability, leakage of intracellular components, cell lysis |
| Inhibition of Cell Wall Synthesis | Enzymes involved in glucan and chitin synthesis (e.g., β-(1,3)-glucan synthase) | Weakened cell wall, osmotic instability, growth inhibition |
| Enzyme Inhibition | Key metabolic enzymes | Disruption of cellular respiration and other vital metabolic pathways |
A key antifungal mechanism of many chemical agents is the inhibition of enzymes that are essential for fungal growth and survival. For instance, enzymes involved in the synthesis of the fungal cell wall components are attractive targets. There is evidence that phenolic compounds can inhibit β-(1,3)-glucan synthase, a critical enzyme complex responsible for the synthesis of β-glucans, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
Furthermore, this compound may inhibit other essential fungal enzymes involved in metabolic pathways. By binding to the active sites or allosteric sites of these enzymes, the compound can disrupt critical cellular functions, leading to fungistatic or fungicidal effects.
Mechanisms of Microbial Resistance to this compound
Microorganisms have evolved sophisticated strategies to withstand the effects of antimicrobial compounds, including this compound. These resistance mechanisms can be broadly categorized as intrinsic, representing inherent properties of a microorganism, or acquired, resulting from genetic changes. uspharmacist.comumn.edu
Intrinsic resistance is the innate ability of a bacterial species to resist a particular antimicrobial agent due to its inherent structural or functional characteristics. umn.edu For phenolic compounds like this compound, these mechanisms are often related to the bacterial cell envelope.
The primary intrinsic mechanisms include:
Reduced Permeability: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can act as a barrier, limiting the influx of hydrophobic compounds. nih.gov
Chromosomally Encoded Efflux Pumps: Many bacteria possess genes in their chromosomes that code for efflux pumps. nih.gov These pumps can actively transport a wide range of substances, including phenolic compounds, out of the cell, preventing them from reaching their target sites and accumulating to toxic concentrations. frontiersin.org This is a universal trait within certain bacterial species and does not require prior exposure to the antimicrobial agent. mdpi.com
Bacteria can acquire resistance through mutations in their own DNA or by obtaining resistance genes from other bacteria via horizontal gene transfer. uspharmacist.com A key acquired resistance mechanism against chlorinated phenols involves the upregulation of multidrug resistance (MDR) efflux pumps.
Efflux Pump Overexpression: Exposure to certain chlorinated phenols has been shown to induce the expression of the MexAB-OprM multidrug resistance efflux pump in Pseudomonas aeruginosa. nih.govnih.gov This occurs when the compound binds to the transcriptional regulator NalC, causing it to dissociate from the promoter DNA. nih.gov This de-repression leads to the increased production of the efflux pump, which then expels the antimicrobial from the cell. This induced expression can result in a state of transient, but effective, antibiotic resistance. nih.gov
Horizontal Gene Transfer: Resistance genes, including those encoding efflux pumps or drug-modifying enzymes, are often located on mobile genetic elements like plasmids. uspharmacist.com These plasmids can be transferred between bacteria of the same or different species through a process called conjugation, leading to the rapid spread of resistance within a microbial population. uspharmacist.com
The overexpression of MDR efflux pumps is a major driver of cross-resistance. Because these pumps are often not specific to a single substrate, their induction by one compound can lead to resistance to a wide array of other, structurally unrelated compounds.
For example, the MexAB-OprM efflux pump in P. aeruginosa, which is induced by chlorinated phenols, is also capable of expelling numerous clinically relevant antibiotics. nih.gov This creates a direct link between exposure to a phenolic biocide and the development of resistance to essential medicines. This phenomenon is a significant concern in environments where both biocides and antibiotics are present, such as healthcare settings. nih.gov
Table 1: Summary of Microbial Resistance Mechanisms to Phenolic Compounds
| Resistance Category | Mechanism | Description | Consequence |
| Intrinsic | Reduced Permeability | The bacterial outer membrane restricts the entry of the compound into the cell. | Prevents the compound from reaching its intracellular target. |
| Baseline Efflux Pump Activity | Chromosomally encoded pumps actively remove the compound from the cell. nih.gov | Maintains a low intracellular concentration of the compound. | |
| Acquired | Efflux Pump Overexpression | Exposure to the compound induces higher production of multidrug resistance efflux pumps (e.g., MexAB-OprM). nih.govnih.gov | Enhanced removal of the compound from the cell, leading to higher tolerance. |
| Horizontal Gene Transfer | Bacteria acquire resistance genes from other bacteria via plasmids. uspharmacist.com | Rapid dissemination of resistance traits through a population. | |
| Phenomena | Cross-Resistance | A single mechanism, like an MDR efflux pump, confers resistance to multiple antimicrobial agents. nih.gov | Exposure to chlorinated phenols can select for bacteria that are also resistant to various classes of antibiotics. nih.gov |
Biochemical Interactions with Non-Target Organisms (excluding human/mammalian clinical)
This compound and related chlorophenols can exert toxic effects on non-target organisms through various biochemical interactions, notably by causing oxidative stress.
Phenolic compounds are known to possess enzyme-inhibiting capabilities. nih.gov The mechanism of action often involves the interaction of the phenol (B47542) with proteins, which can alter their structure and, consequently, their enzymatic function. Phenols can denature proteins and interact with bacterial membranes. mdpi.com However, specific studies detailing the inhibition of particular enzymes in non-target, non-mammalian organisms by this compound are not extensively detailed in the available literature.
A significant mechanism of toxicity for chlorophenols in non-target organisms is the induction of oxidative stress. nih.gov This occurs when the balance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify them is disrupted. mdpi.com
In aquatic organisms such as fish, chlorophenols have been demonstrated to:
Generate ROS: They directly promote the formation of ROS within the cells. nih.gov
Induce Lipid Peroxidation: The excess ROS can attack and damage lipids in cell membranes, a process known as lipid peroxidation. nih.gov
Cause Oxidative DNA Damage: ROS can also lead to lesions and mutations in the organism's DNA. nih.gov
Inhibit Antioxidant Systems: Chlorophenols can simultaneously suppress the organism's natural antioxidant defenses, exacerbating the damage caused by ROS. nih.gov
This cascade of events can lead to widespread cellular damage, impairing physiological functions and potentially leading to apoptosis (programmed cell death). nih.govmdpi.com
Table 2: Summary of Biochemical Interactions in Non-Target Organisms
| Interaction | Mechanism | Cellular Impact | Organism Type (Example) |
| Enzyme Inhibition | Protein interaction and denaturation. mdpi.com | Loss of enzyme function, disruption of metabolic pathways. | General (Microorganisms) |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS). nih.gov | Lipid peroxidation, oxidative DNA damage, inhibition of antioxidant defenses. nih.gov | Aquatic Organisms (Fish) |
Environmental Fate and Transformation of Sodium 2 Chloro 4 Phenylphenate
Biodegradation Pathways and Kinetics in Environmental Matrices
Biodegradation, driven by microbial activity, is a primary mechanism for the breakdown of Sodium 2-chloro-4-phenylphenate in the environment. The rate and extent of this degradation are influenced by the specific microbial populations present and the physicochemical conditions of the environmental matrix, such as water and soil.
In aqueous environments, this compound is subject to microbial degradation. Studies have shown that 2-phenylphenol (B1666276) (OPP), a related compound, is readily biodegradable in surface waters and municipal waste mixtures. who.int For instance, radiolabelled 2-phenylphenol at concentrations of 1.2 to 120 µg/L in river water was degraded to approximately 50% of its initial concentration within one week. who.int The inhibition of biological activity with mercuric chloride significantly reduced this degradation to only 10% after 30 days, highlighting the critical role of microorganisms. who.int In activated sludge, the degradation is even more rapid, with 50% of radiolabelled 2-phenylphenol at 9.6 mg/L being degraded within 24 hours. who.int
The degradation kinetics can be influenced by the presence of other organic compounds. For example, the biodegradation of 4-chlorophenol (B41353) by Pseudomonas putida was affected by the presence of sodium salicylate, demonstrating the complex interactions that can occur in mixed-substrate systems. mdpi.com
In soil, the biodegradation of chlorinated phenols is a key process for their removal. The effectiveness of this degradation depends on the soil's microbial community and the presence of other carbon sources that can support microbial activity (co-metabolism). researchgate.netnih.gov For instance, the degradation of 4-chlorophenol in soil was enhanced by inoculation with Pseudomonas sp. CF600 and the addition of sodium benzoate (B1203000) as a carbon source. nih.gov
The degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG has been studied in soil microcosms. The degradation was found to be more rapid in sterile soil compared to non-sterile soil, suggesting that the indigenous microbial community might compete with the introduced strain. nih.gov The degradation of the herbicide 2,4-D, which shares structural similarities with chlorinated phenols, is also primarily driven by soil microorganisms, with strains of Sphingomonas, Pseudomonas, and Cupriavidus being identified as key degraders. nih.gov
The microbial degradation of this compound and related compounds proceeds through various metabolic pathways, leading to the formation of several intermediate and final products.
For 2-phenylphenol, the major metabolic pathway in mammals involves hydroxylation to form 2,5-dihydroxybiphenyl (phenylhydroquinone or PHQ), followed by conjugation with glucuronide or sulfate (B86663). who.intiarc.fr Other identified metabolites include phenyl-1,4-benzoquinone (PBQ), 4,4'-biphenyldiol, and 2,2'-biphenyldiol. fao.org In some cases, conjugates with sugars are also formed. fao.org
The degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG involves the initial conversion to chlorohydroquinone (B41787) (CHQ) through deamination. nih.gov This is followed by dehalogenation to hydroquinone (B1673460) (HQ), which is then cleaved to form γ-hydroxymuconic semialdehyde. nih.gov
The table below summarizes some of the identified microbial metabolites of related phenolic compounds.
| Parent Compound | Metabolite | Organism/System |
| 2-Phenylphenol (OPP) | 2,5-Dihydroxybiphenyl (PHQ) | Rats, Mice, Humans |
| 2-Phenylphenol (OPP) | Phenyl-1,4-benzoquinone (PBQ) | Rats |
| 2-Phenylphenol (OPP) | OPP sulfate | Rats, Mice, Humans |
| 2-Phenylphenol (OPP) | OPP glucuronide | Rats |
| 2-chloro-4-aminophenol | Chlorohydroquinone (CHQ) | Arthrobacter sp. SPG |
| 2-chloro-4-aminophenol | Hydroquinone (HQ) | Arthrobacter sp. SPG |
| 2-chloro-4-aminophenol | γ-hydroxymuconic semialdehyde | Arthrobacter sp. SPG |
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes, particularly photolysis, contribute to the transformation of this compound in the environment.
Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for phenolic compounds in both aquatic and atmospheric environments. iarc.fr For 2-phenylphenol, it is expected to exist primarily in the gas phase in the atmosphere, where it can be degraded by reaction with hydroxyl radicals. who.int The calculated half-life for this reaction is approximately 10 hours. who.int
In aquatic systems, the rate of photolysis is influenced by factors such as the wavelength of UV radiation and the pH of the water.
Photolysis in Aquatic Systems and Air
Identification of Photolytic By-products
The phototransformation of 2-phenylphenol, a related compound, in air-saturated water when irradiated at 296 nm leads to the formation of several degradation products. industrialchemicals.gov.au The primary by-products identified are phenylhydroquinone (B131500) (PHQ), phenylbenzoquinone (PBQ), and 2-hydroxydibenzofuran (B1202526) (2OHDBF). industrialchemicals.gov.au
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are effective in degrading chlorophenolic compounds, including those structurally similar to this compound. These processes generate highly reactive hydroxyl radicals that can break down these persistent organic pollutants.
Fenton and Photo-Fenton Oxidation Systems
The Fenton process, which uses hydrogen peroxide and iron salts, and the photo-Fenton process, which incorporates UV light, are effective for the degradation of chlorinated phenols. researchgate.netconicet.gov.ar For instance, the photo-Fenton process has been shown to significantly degrade 2-chlorophenol, with studies demonstrating over 90% Total Organic Carbon (TOC) removal in 30 minutes under specific conditions. researchgate.net The degradation of 2,4-dichlorophenol (B122985) using Fe3O4 magnetic nanoparticles in a Fenton-like system achieved complete decomposition and 51% TOC removal after 180 minutes. researchgate.net Temperature can also significantly influence the efficiency of the Fenton reaction, with higher temperatures leading to greater degradation and mineralization of chlorophenols. nih.gov
Table 1: Efficiency of Fenton and Photo-Fenton Oxidation on Chlorophenols
| Compound | System | Conditions | Results |
| 2-Chlorophenol | Photo-Fenton | - | >90% TOC removal in 30 min |
| 2,4-Dichlorophenol | Fenton-like (Fe3O4 MNPs) | H2O2 12 mM, Fe3O4 1.0 g/L, pH 3.0, 30 °C | Complete decomposition, 51% TOC removal in 180 min |
| 4-chloro-3-methyl phenol (B47542) | Fenton | [CMP]0 = 10 mM, [Fe2+]0 = 0.5 mM, pH0 = 3, 70°C | 85% TOC removal in 24h |
UV-Based Oxidation Technologies (e.g., UV/H2O2, UV/TiO2)
UV-based AOPs, such as UV/H2O2 and UV/TiO2, are effective for the degradation of chlorophenols. In the UV/H2O2 process, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the organic pollutant. The efficiency of this process is influenced by factors such as H2O2 concentration, pH, and UV light intensity. nih.gov For the degradation of 4-chlorophenol, the UV/H2O2/NiO process has demonstrated complete removal within 60 minutes under optimal conditions. nih.gov
Photocatalytic degradation using titanium dioxide (TiO2) under UV irradiation is another effective method. The process involves the generation of electron-hole pairs on the TiO2 surface, leading to the formation of reactive oxygen species. Modified TiO2, such as phosphorus-modified TiO2, has shown enhanced photocatalytic activity for the degradation of 4-chlorophenol compared to commercial photocatalysts. nih.gov Intermediates identified during the photocatalytic degradation of 4-chlorophenol include hydroquinone, benzoquinone, and 4-chlorocatechol. nih.gov
Table 2: Performance of UV-Based AOPs on Chlorophenols
| Compound | System | Conditions | Key Findings |
| 4-Chlorophenol | UV/H2O2/NiO | Neutral pH, 0.2 mol/L H2O2, 0.05 g/L NiO | 100% removal in 60 minutes |
| 4-Chlorophenol | P-modified TiO2/UV | P/Ti ratio = 0.05, calcined at 500°C | Higher apparent rate constant than commercial P25 |
Ozonation and Catalytic Ozonation
Ozonation is a well-established AOP for water treatment. The degradation of phenolic compounds by ozone can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at alkaline pH. researchgate.net The rate of ozonation of phenylphenol isomers increases with increasing pH. researchgate.net For the degradation of 4-chloro-2-nitrophenol (B165678), ozonation was found to be more effective at an alkaline pH of 9, achieving 99.64% conversion in the first 5 minutes. bioline.org.br
Catalytic ozonation, which involves the use of a catalyst to enhance ozone decomposition and radical formation, can improve the degradation efficiency of organic pollutants. Materials like Co3O4 nanoparticles and ZnFe2O4/ZnNCN have been shown to be effective catalysts for the ozonation of phenol. researchgate.netnih.gov In a study on phenol removal, the use of a ZnFe2O4/ZnNCN catalyst resulted in 93% phenol removal and 43% COD removal within 60 minutes. nih.gov
Table 3: Ozonation and Catalytic Ozonation of Phenolic Compounds
| Compound | Process | Catalyst | Key Findings |
| Phenol | Catalytic Ozonation | Co3O4 nanoparticles | Enhanced degradation compared to ozone alone |
| Phenol | Catalytic Ozonation | ZnFe2O4/ZnNCN | 93% phenol removal, 43% COD removal in 60 min |
| 4-chloro-2-nitrophenol | Ozonation | None | 99.64% conversion at pH 9 in 5 minutes |
| m-phenylphenol and p-phenylphenol | Ozonation | None | Reaction rate constants increase with pH |
Microwave-Assisted Degradation
Kinetics and Efficiency of AOPs under Varying Conditions
The efficiency of AOPs is significantly dependent on operational parameters including pH, the concentration of catalysts and oxidants, and the chemical matrix of the water. For instance, in Fenton and Fenton-based systems used for degrading chlorophenols, the process is most effective under acidic conditions, typically at a pH around 3.0. juniperpublishers.comsemanticscholar.org This is because a low pH prevents the precipitation of ferric ions and favors the generation of hydroxyl radicals. juniperpublishers.com In a study on 2,4,6-TCP degradation using zero-valent iron (ZVI) to activate peroxides, the optimal pH was found to be 3.2. semanticscholar.org As the pH increases, the degradation efficiency tends to decrease. semanticscholar.org
The concentration of reagents is another critical factor. In a comparative study of various AOPs for 4-chloro-2-nitrophenol degradation, the concentrations of hydrogen peroxide and iron catalyst were optimized to maximize removal efficiency. nih.gov Similarly, for 2,4,6-TCP degradation, the optimal concentrations were determined to be 1 mmol/L for the peroxide and 0.1 g/L for the ZVI catalyst. semanticscholar.org The degradation kinetics often follow pseudo-first-order models, with rate constants varying based on the specific AOP and conditions. nih.gov For example, the degradation trend for 4-chloro-2-nitrophenol was found to be in the order of UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov
The presence of other ions, such as chloride (Cl⁻), can have a complex effect on AOP kinetics. Chloride ions are ubiquitous in aquatic environments and can react with the strong oxidants generated during AOPs. researchgate.net In some systems, the presence of chloride has been shown to be inhibitory, while in others it can be acceleratory. For example, in the degradation of 2,4,6-TCP by a ZVI-peroxymonosulfate system, a high concentration of chloride (300 mM) significantly accelerated the degradation from 72.7% to 95.2%. semanticscholar.org However, in other ZVI-peroxide systems, chloride had an opposite, inhibitory effect. semanticscholar.org This highlights the necessity of tailoring AOP conditions to the specific pollutant and water matrix.
Table 1: Degradation Efficiency of 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) by Fe⁰-based AOPs under Optimal Conditions Note: This data is for a related compound, 2,4,6-TCP, and serves to illustrate the principles of AOPs for chlorophenols.
| AOP System | Peroxide | Optimal pH | Degradation Efficiency (after 30 min) |
| ZVI/H₂O₂ | Hydrogen Peroxide | 3.2 | ~95% |
| ZVI/PMS | Peroxymonosulfate | 3.2 | ~92% |
| ZVI/PS | Peroxydisulfate | 3.2 | ~53% |
Data sourced from Ai et al. (2021). semanticscholar.org
Environmental Distribution and Mobility
In the environment, this compound rapidly dissociates into the sodium cation and the 2-chloro-4-phenylphenate anion. industrialchemicals.gov.au In the typical environmental pH range of 4 to 9, the anion will be in equilibrium with its corresponding free acid, 2-chloro-4-phenylphenol (B167023). industrialchemicals.gov.au Therefore, the environmental distribution and mobility are governed by the properties of the parent phenol compound. industrialchemicals.gov.au
Sorption on Colloids and Sediments
The mobility of 2-chloro-4-phenylphenol in the soil and aquatic environments is significantly influenced by its sorption to organic matter, sediments, and colloids. The tendency of a chemical to adsorb to soil or sediment is often described by the organic carbon-normalized distribution coefficient (Koc). For the parent compound, 2-phenylphenol, measured log Koc values range from 2.4 to 2.6, which corresponds to Koc values between 252 and 393 L/kg. industrialchemicals.gov.au This indicates a medium potential for mobility in soil. industrialchemicals.gov.au Other studies on ortho-phenylphenol (OPP) have reported higher Koc values, ranging from 894 to 1703 L/kg, suggesting it is moderately mobile. researchgate.net The log Kow of 2-phenylphenol is 3.18, indicating it is moderately lipophilic and will preferentially adsorb to organic matter in soils and sediments. industrialchemicals.gov.au
Chlorinated phenols in general have a strong affinity for soil organic matter. diva-portal.org The sorption process can be influenced by hydrophobic, hydrogen, and ionic interactions. mdpi.com In groundwater, the transport of hydrophobic compounds like chlorophenols can be facilitated by their association with colloidal particles and dissolved organic matter. diva-portal.orgnih.gov Studies at contaminated sawmill sites have shown that while chlorophenols are mostly found in the dissolved water fraction, highly hydrophobic related compounds like dioxins were found almost exclusively bound to particulate fractions, demonstrating the importance of colloid-facilitated transport. nih.gov
Volatilization from Water and Soil
Volatilization is a key process affecting the environmental distribution of chemicals. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For 2-phenylphenol, the parent compound of this compound, the calculated Henry's Law constant is 0.14 Pa·m³/mol. industrialchemicals.gov.au This value, along with its vapor pressure of 0.474 Pa at 20°C, classifies it as moderately volatile from water and moist soil. industrialchemicals.gov.au
It is important to note that the sodium salt itself has a very low vapor pressure. However, as it dissociates in the environment to form the more volatile phenolic compound, volatilization becomes a relevant fate process. industrialchemicals.gov.au Under acidic conditions, chlorophenols have a greater tendency to volatilize. cdc.gov Conversely, under neutral to alkaline conditions, where the phenolate (B1203915) anion form dominates, volatilization from water and moist soils decreases. cdc.gov
Table 2: Physical and Chemical Properties Relevant to Volatilization for 2-Phenylphenol Note: This data is for the parent compound, 2-phenylphenol, which governs the environmental behavior of this compound.
| Property | Value | Source |
| Vapor Pressure | 0.474 Pa at 20°C | industrialchemicals.gov.au |
| Henry's Law Constant | 0.14 Pa·m³/mol (calculated) | industrialchemicals.gov.au |
| Water Solubility | 0.560 g/L at 20°C | industrialchemicals.gov.au |
| log Kow | 3.18 at 22.5°C | industrialchemicals.gov.au |
Transport Dynamics in Aquatic and Terrestrial Systems
The transport of 2-chloro-4-phenylphenol in the environment is a dynamic process governed by its partitioning between air, water, soil, and sediment. industrialchemicals.gov.au Once released, its moderate water solubility and moderate volatility mean it can be distributed across these compartments. industrialchemicals.gov.au
Multimedia partitioning models predict the ultimate environmental sink for the compound. If 2-phenylphenol is emitted solely to the air, it is expected to partition predominantly to soil (58%) and, to a lesser extent, remain in the air (34%), with smaller amounts moving to water (8%) and sediment (2%). industrialchemicals.gov.au If released directly into water, it is predicted to largely remain in the water compartment (98.4%), with a small fraction partitioning to sediment (1.6%). industrialchemicals.gov.au Emissions to soil are expected to remain predominantly within the soil (>99%). industrialchemicals.gov.au
In terrestrial systems, the mobility of chlorophenols is pH-dependent. cdc.gov Under neutral to alkaline conditions, their mobility in soil increases as the anionic form is more water-soluble and less likely to adsorb to organic matter. cdc.gov Leaching into groundwater is a potential transport pathway, particularly for the more mobile chlorophenols. cdc.gov In aquatic systems, the transport is influenced by water flow and the compound's partitioning between the water column, suspended colloids, and bottom sediments. nih.gov The association with mobile colloids can enhance the transport of these otherwise moderately hydrophobic compounds in groundwater systems. diva-portal.orgnih.gov
Analytical Methodologies for Detection and Quantification of Sodium 2 Chloro 4 Phenylphenate
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of sodium 2-chloro-4-phenylphenate from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for its determination.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography coupled with ultraviolet (UV) detection is a widely used method for the analysis of phenolic compounds, including this compound. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
To enhance the sensitivity and selectivity of HPLC analysis, especially for compounds that lack a strong chromophore, pre-column derivatization is often employed. actascientific.com This process involves chemically modifying the analyte before its introduction into the HPLC system to create a derivative with more favorable detection characteristics. actascientific.com
For the analysis of phenols and their derivatives, various derivatization reagents can be utilized. For instance, 4-nitrobenzoyl chloride has been successfully used for the simultaneous determination of phenol (B47542), several chlorophenols, and phenylphenols in tap water. scirp.org The derivatization is typically carried out in a buffered solution at a specific pH and temperature to ensure complete reaction. scirp.org In one method, derivatization with 4-nitrobenzoyl chloride was performed in a borate (B1201080) buffer at pH 8.5 and 50°C for one minute. scirp.org Another reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), has also been used for the pre-column derivatization of phenol and chlorophenols, allowing for their simultaneous analysis by HPLC-UV at 380 nm. researchgate.net This reaction is typically performed in a borate buffer at room temperature. researchgate.net
The choice of derivatization reagent and reaction conditions is critical for achieving optimal results, including good separation of the derivatives and high sensitivity. actascientific.comnih.gov
Table 1: Pre-column Derivatization Reagents for HPLC Analysis of Phenolic Compounds
| Derivatizing Reagent | Target Analytes | Reaction Conditions | Detection Wavelength |
| 4-Nitrobenzoyl Chloride | Phenol, Chlorophenols, Phenylphenols | Borate buffer (pH 8.5), 50°C, 1 min | 280 nm |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Phenol, Chlorophenols | Borate buffer (pH 8.5), Room Temperature, 5 min | 380 nm |
| 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) | Phenol, Chlorophenols | Borate buffer (pH 9.0), Room Temperature, 3 min | Fluorescence Detection |
This table summarizes various pre-column derivatization reagents and their conditions for the HPLC analysis of phenolic compounds, based on available research. scirp.orgresearchgate.netscirp.org
The separation of this compound and its derivatives is achieved on an HPLC column, with the choice of column chemistry and mobile phase composition being crucial for resolution. Reversed-phase columns, such as C18 columns, are commonly used for the analysis of phenolic compounds. scirp.orgfao.org
The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often containing a buffer or an acid to control the pH and improve peak shape. fao.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of analytes in a single run. fao.org
For example, a study on the analysis of phenol and related compounds used a Cholester column with a mobile phase of acetonitrile and water containing 0.08% trifluoroacetic acid. scirp.orgnih.gov The flow rate is another important parameter that affects the separation efficiency and analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility, its non-salt form, 2-chloro-4-phenylphenol (B167023), can be analyzed after derivatization to increase its volatility.
This method is particularly valuable for environmental analysis, where low detection limits are often required. who.int A common approach involves extraction of the analyte from the sample matrix, followed by derivatization and then analysis by GC-MS. who.int The mass spectrometer provides detailed structural information, allowing for confident identification of the target compound even in complex environmental samples.
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of phenolic compounds. These methods are based on the reaction of the phenol with a specific reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength.
One classical method involves the use of 4-aminoantipyrine (B1666024) as a coupling reagent in the presence of an oxidizing agent. inchem.org The resulting colored complex can be measured to determine the concentration of the phenolic compound. inchem.org Another approach utilizes titanium sulfate (B86663), which forms a colored complex with o-phenylphenol, a related compound. inchem.org While these methods can be effective, they may lack the specificity of chromatographic techniques and can be susceptible to interference from other compounds present in the sample. inchem.org
Electrochemical and Chemiluminescence Methods
Electrochemical and chemiluminescence methods represent highly sensitive approaches for the detection of phenolic compounds.
Electrochemical methods are based on the oxidation or reduction of the analyte at an electrode surface. utah.eduacs.org These techniques can be coupled with separation methods like HPLC for enhanced selectivity. acs.org The development of modified electrodes, such as boron-doped diamond electrodes, has shown promise for the stable and sensitive determination of chlorophenols. acs.org Electrochemical sensors offer the potential for rapid and on-site analysis. utah.edursc.orgnortheastern.edursc.org
Chemiluminescence methods rely on the emission of light from a chemical reaction. nih.gov The presence of phenolic compounds can either enhance or inhibit the chemiluminescence signal of certain reactions, such as the luminol-peroxidase system. nih.gov This change in light emission can be correlated to the concentration of the phenolic analyte. nih.govtandfonline.comtandfonline.com Flow injection analysis coupled with chemiluminescence detection provides a sensitive and high-throughput method for the determination of phenolic compounds. nih.gov
Sample Preparation and Extraction Techniques for Diverse Matrices
The selection of an appropriate sample preparation and extraction technique is paramount to isolate this compound from complex matrices and to remove interfering substances. The choice of method depends on the nature of the sample, whether it be water, soil, sediment, or biological tissues.
For aqueous samples such as surface water, groundwater, or wastewater, Solid-Phase Extraction (SPE) is a widely employed technique for the preconcentration of chlorophenols. nih.gov Polystyrene-divinylbenzene-based sorbents have proven effective for this purpose. nih.gov The process typically involves acidifying the water sample to ensure the analyte is in its less polar phenolic form, followed by passing it through the SPE cartridge. The retained analytes are then eluted with a suitable organic solvent. An enrichment factor of 500 has been achieved for chlorophenols in 500 mL water samples using this method. nih.gov
In the case of solid matrices like soil and sediment, more rigorous extraction methods are necessary. Accelerated Solvent Extraction (ASE) , which uses solvents at elevated temperatures and pressures, has been successfully applied for the extraction of chlorophenols from soil. researchgate.net This technique can be performed with water as the solvent, sometimes with the addition of a small amount of an organic modifier like acetonitrile to improve extraction efficiency. researchgate.net Following ASE, the aqueous extract can be further cleaned up and concentrated using Solid-Phase Microextraction (SPME) before gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Ultrasonic-assisted extraction with a solvent mixture such as methanol containing formic acid is another effective technique for extracting chlorophenols from solid samples like leather. researchgate.netuc.edu
For biological matrices, the initial step often involves the hydrolysis of conjugated forms of the analyte to release the free phenol. nih.gov This is typically achieved through acid hydrolysis with sulfuric acid. nih.gov Following hydrolysis, extraction can be performed using either liquid-liquid extraction or solid-phase extraction. nih.gov
Derivatization is a common and often necessary step in the analysis of chlorophenols by GC-MS. This process converts the polar phenolic group into a less polar, more volatile derivative, which improves chromatographic peak shape and detection sensitivity. Common derivatization reactions include:
Acetylation: Using acetic anhydride (B1165640) to form acetate (B1210297) esters. This can be performed in situ in the aqueous matrix after adjusting the pH to form the phenolate (B1203915) ion. ncasi.org
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This reaction is often rapid and can be accelerated by using solvents like acetone. ncasi.org
Method Validation and Performance Characteristics (e.g., Detection Limits, Recovery, Precision)
Method validation is a critical component of analytical chemistry, ensuring that a developed method is reliable, accurate, and fit for its intended purpose. Key performance characteristics that are evaluated include detection limits, recovery, and precision.
Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. For the analysis of chlorophenols, these limits are highly dependent on the sample matrix, the extraction and cleanup procedures, and the instrumental technique employed.
Methods combining SPME with GC-MS have achieved low microgram-per-liter (µg/L) detection limits for chlorophenols in water. nih.gov For instance, a study using fiber introduction mass spectrometry (FIMS) after SPME reported LODs and LOQs in the low µg/L range for several chlorophenols in water. nih.gov A validated method for the determination of chlorophenols in water samples using SPE followed by GC with electron capture detection (ECD) reported detection limits lower than 20 nanograms per liter (ng/L). nih.gov For solid samples, a method for analyzing chlorophenols in leather using ultrasonic-assisted extraction and GC-MS achieved detection limits in the range of 0.09 to 0.15 milligrams per kilogram (mg/kg). researchgate.netuc.edu
| Matrix | Analytical Technique | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Water | SPE-GC-ECD | Chlorophenols | < 20 ng/L | - | nih.gov |
| Water | SPME-FIMS | Chlorophenols | low µg/L range | low µg/L range | nih.gov |
| Leather | UAE-GC-MS | Chlorophenols | 0.09 - 0.15 mg/kg | - | researchgate.netuc.edu |
Recovery: Recovery studies are performed to assess the efficiency of the entire analytical procedure, from extraction to final analysis. This is typically evaluated by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix.
For the analysis of chlorophenols in water using SPE, recoveries have been reported to be in the range of 70% to 106%. nih.gov In the analysis of chlorophenols in leather, a method utilizing ultrasonic-assisted extraction demonstrated satisfactory recoveries between 92% and 105%. researchgate.netuc.edu
| Matrix | Extraction Method | Analyte Class | Recovery Range | Reference |
| Water | Solid-Phase Extraction | Chlorophenols | 70% - 106% | nih.gov |
| Leather | Ultrasonic-Assisted Extraction | Chlorophenols | 92% - 105% | researchgate.netuc.edu |
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
A method for the analysis of chlorophenols in leather reported a relative standard deviation (RSD) for the targets between 2.1% and 7.3%. researchgate.netuc.edu
| Matrix | Analytical Technique | Analyte Class | Relative Standard Deviation (RSD) | Reference |
| Leather | UAE-GC-MS | Chlorophenols | 2.1% - 7.3% | researchgate.netuc.edu |
While specific validation data for this compound is not extensively available in the public domain, the data presented for other structurally similar chlorophenols provides a strong indication of the performance characteristics that can be expected from a well-developed and validated analytical method.
Structure Activity Relationship Sar Studies of Sodium 2 Chloro 4 Phenylphenate and Analogues
Correlating Chemical Structure with Biocidal Efficacy
The biocidal efficacy of phenolic compounds, including Sodium 2-chloro-4-phenylphenate, is highly dependent on their chemical structure. Key structural features, such as the presence and position of halogen and phenyl substituents on the phenol (B47542) ring, play a pivotal role in determining their antimicrobial potency.
Influence of Chlorine Substitution on Antimicrobial Potency
The introduction of chlorine atoms to the phenol ring generally enhances its antimicrobial activity. nih.govresearchgate.net This is attributed to several factors. The electron-withdrawing nature of chlorine can increase the acidity of the phenolic hydroxyl group, which is often crucial for its mechanism of action. Furthermore, the lipophilicity of the molecule is increased with chlorine substitution, which can facilitate its transport across the microbial cell membrane.
The position of the chlorine substituent is also a significant determinant of antimicrobial activity. nih.govresearchgate.net For instance, in a study of various chlorophenols, the position of the chlorine atom was found to be decisive for significant antistaphylococcal activity. researchgate.net The antimicrobial effects of chlorine-containing compounds are generally attributed to their ability to disrupt cell membranes and inhibit essential enzymes. nih.govelsevierpure.com
The following table summarizes the effect of chlorine substitution on the antimicrobial activity of some phenolic compounds.
| Compound | Number of Chlorine Atoms | Position of Chlorine | General Antimicrobial Activity |
|---|---|---|---|
| Phenol | 0 | - | Moderate |
| 2-Chlorophenol | 1 | ortho | Increased |
| 4-Chlorophenol (B41353) | 1 | para | Increased |
| 2,4-Dichlorophenol (B122985) | 2 | ortho, para | High |
| 2,4,6-Trichlorophenol (B30397) | 3 | ortho, para, ortho | Very High |
This table provides a generalized view. Specific activity can vary depending on the target microorganism and test conditions.
Role of Phenyl Substitution in Biological Activity
Studies on related biphenyl (B1667301) compounds have shown that the phenyl substituent can enhance binding to target sites, such as enzymes or receptors, through hydrophobic and van der Waals interactions. nih.gov The planarity and rotational freedom of the biphenyl system can also influence its biological activity. In some cases, the introduction of a second phenyl ring can lead to a significant increase in potency. For example, in a series of pyran-4-one derivatives, biphenyl analogues were found to be extremely potent inhibitors of the COX-2 enzyme. nih.gov
The biological activity of phenyl-substituted phenols is also influenced by the position of the phenyl group. For instance, in a study of methyl-substituted N-phenylmethanimines, the biological activities of ortho, meta, and para derivatives were compared, showing that the position of the substituent on the aryl ring affects the antimicrobial activity. researchgate.net
SAR in Environmental Degradation Pathways
The environmental fate of this compound and its analogues is largely determined by their molecular structure, which influences their susceptibility to various degradation processes, including photolysis and biodegradation.
Impact of Molecular Structure on Photolytic Susceptibility
The photolytic degradation of chlorophenols in the aquatic environment is influenced by factors such as the number and position of chlorine atoms on the aromatic ring. nih.gov Generally, the presence of chlorine atoms can affect the electronic properties of the molecule and its ability to absorb UV light, which is a prerequisite for photolysis. nih.govacs.org
The photolysis of chlorophenols can proceed through different mechanisms, including reaction with hydroxyl radicals and singlet oxygen. nih.gov The rate of degradation is influenced by experimental parameters like pH and the presence of other oxidants. nih.gov For instance, the degradation of 4-chlorophenol by UV/H2O2 has been shown to be an effective method for its removal from water, with the formation of various intermediates such as hydroquinone (B1673460) and benzoquinone. nih.gov
The position of the chlorine atom can also affect the degradation pathway. For example, theoretical studies on the photo-oxidation of 2-chlorophenols have shown that •OH-addition pathways are more favorable in the gas phase, while H-abstraction pathways are preferred in the heterogeneous phase. researchgate.net
Structural Determinants of Biodegradability
The biodegradability of phenolic compounds is highly dependent on their chemical structure. While some simple phenols are readily biodegradable, the presence of substituents like chlorine and phenyl groups can significantly affect their persistence in the environment. acs.orgfrontiersin.orgwho.int
In general, increasing the number of chlorine atoms on the phenol ring tends to decrease the rate of biodegradation. nih.govsemanticscholar.org This is because the C-Cl bond is relatively stable and not easily broken by microbial enzymes. The position of the chlorine atoms also plays a role, with some isomers being more resistant to degradation than others.
The presence of the phenyl group in this compound also influences its biodegradability. While o-phenylphenol is considered to be readily biodegradable, the rate of degradation can be influenced by environmental conditions and the presence of acclimated microbial populations. acs.orgwho.intuth.gr Studies have shown that o-phenylphenol can be degraded in river water and activated sludge, with the primary metabolite being phenylhydroquinone (B131500). acs.orgnih.govfao.org
The following table provides a general overview of the biodegradability of some phenolic compounds.
| Compound | Substituents | General Biodegradability |
|---|---|---|
| Phenol | - | Readily biodegradable |
| o-Phenylphenol | 2-phenyl | Readily biodegradable acs.orgwho.int |
| 4-Chlorophenol | 4-chloro | Biodegradable, but slower than phenol mdpi.com |
| Pentachlorophenol | 2,3,4,5,6-penta-chloro | Recalcitrant |
Biodegradability is highly dependent on environmental conditions and microbial populations.
Computational Chemistry and QSAR Modeling for Predicting Activity
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting the biological activity and environmental fate of chemical compounds like this compound. scholarsresearchlibrary.comresearchgate.netijsmr.innih.govresearchgate.netnih.govnih.gov These methods use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, to develop mathematical models that can predict the activity of new or untested compounds.
QSAR models have been successfully applied to predict the toxicity of a wide range of substituted phenols. scholarsresearchlibrary.comresearchgate.netnih.govnih.gov These models often use descriptors related to hydrophobicity (logP), electronic effects (pKa, Hammett constants), and steric properties (molecular weight, shape indices). For example, a QSAR study on the toxicity of chlorophenols to L929 cells found that the n-octanol/water partition coefficient (log K(ow)) and the Hammett constant (sigma D(g)) were the dominant predictive factors. nih.gov
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the relationship between molecular structure and activity. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which can then be correlated with their biological activity.
Machine learning techniques, such as artificial neural networks (ANN) and deep neural networks, are also increasingly being used to develop predictive QSAR models for cytotoxicity and other biological activities of phenols. ijsmr.inresearchgate.net These methods have the potential to capture complex, non-linear relationships between molecular structure and activity.
The following table lists some of the common molecular descriptors used in QSAR studies of phenolic compounds.
| Descriptor Type | Examples | Property Represented |
|---|---|---|
| Hydrophobicity | logP, log K(ow) | Partitioning between water and lipids |
| Electronic | pKa, Hammett constants, Dipole moment | Electron distribution, acidity |
| Steric | Molecular weight, Molar refractivity, Shape indices | Size and shape of the molecule |
| Topological | Connectivity indices | Atomic connectivity |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Electronic structure |
Molecular Descriptors and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational toxicology and chemistry that correlate the chemical structure of a compound with a specific activity. nih.govnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For compounds like this compound, key descriptors often fall into categories of lipophilicity, electronic properties, and steric effects.
Research on related chlorinated phenols and biphenyls has identified several crucial molecular descriptors that are instrumental in building predictive models for their activity, including toxicity. nih.govresearchgate.net A study on a large set of polychlorinated biphenyls (PCBs) involved the calculation of 136 molecular descriptors, which were then narrowed down to 23 to remove redundancy and establish robust QSAR models. nih.gov
Key Molecular Descriptors in QSAR Studies of Analogous Compounds:
Lipophilicity (log Kow): The octanol-water partition coefficient is a critical descriptor that indicates a compound's tendency to partition into fatty tissues. For many halogenated aromatic compounds, higher lipophilicity is associated with increased bioaccumulation. nih.gov
Electronic Descriptors: These describe the electronic aspects of a molecule.
Energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These are fundamental quantum chemical descriptors. A lower ELUMO suggests a greater electron-accepting ability, which can be related to reactivity. researchgate.net
Dipole Moment: This descriptor provides insight into the polarity of the molecule, which can influence its interactions with biological receptors and its solubility. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. For some toxic congeners of chlorinated biphenyls, highly positive values of electrostatic potential on the aromatic rings have been noted. nih.gov
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule.
Molecular Weight: A fundamental descriptor that correlates with the size of the molecule.
Topological Indices (e.g., Weiner index, Balaban index): These indices quantify molecular shape and branching and have shown excellent correlation with the toxicity (LD50 values) of some PCBs. researchgate.net
Predictive QSAR Models:
For classes of compounds like halogenated phenols and biphenyls, both 2D and 3D-QSAR models have been developed. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. nih.govtandfonline.com
For instance, in a 3D-QSAR study on hydroxylated polychlorinated biphenyls (OH-PCBs), CoMFA and CoMSIA models were developed to predict their binding affinity to the estrogen receptor. nih.govtandfonline.com These models revealed that the position of the hydroxyl group and the electrostatic interactions at specific positions on the biphenyl rings are critical for activity. nih.gov While a specific QSAR model for this compound is not available, the principles from these studies on analogous compounds are highly applicable.
Table 1: Key Molecular Descriptors in QSAR Studies of Chlorinated Aromatic Compounds
| Descriptor Class | Specific Descriptor | Significance in SAR/QSAR |
|---|---|---|
| Lipophilicity | log Kow | Indicates bioaccumulation potential. nih.gov |
| Electronic | EHOMO / ELUMO | Relates to the molecule's ability to donate or accept electrons, influencing reactivity. researchgate.net |
| Dipole Moment | Describes the polarity and influences intermolecular interactions. nih.gov | |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and potential interaction sites. nih.gov | |
| Steric/Topological | Molecular Weight | A basic measure of molecular size. |
| Topological Indices | Quantify molecular shape, size, and branching. researchgate.net |
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical and computational chemistry provide powerful methods to investigate the electronic structure and reactivity of molecules like this compound at a fundamental level. These studies often employ quantum mechanical calculations to determine properties that are not easily accessible through experimental means.
Electronic Structure:
The electronic structure of a substituted phenol or biphenyl is heavily influenced by its substituent groups. The phenyl group (-C6H5) at position 4 and the chlorine atom (-Cl) at position 2 on the phenate ring of this compound will dictate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. researchgate.net Theoretical calculations on substituted phenols have explored the relationship between proton affinities and ionization energies, which are related to the HOMO energy. chemrxiv.org
Reactivity:
Theoretical studies can predict the most likely sites for chemical reactions on a molecule. For this compound, key aspects of reactivity would include electrophilic and nucleophilic attacks on the aromatic rings and reactions involving the phenate oxygen.
Protonation and Deprotonation: The phenate oxygen in this compound is a primary site for protonation. Theoretical studies on substituted phenols have investigated the intrinsic basicities of different positions on the molecule, including both the oxygen and carbon atoms of the ring. chemrxiv.org
Electrophilic Aromatic Substitution: The electron density on the aromatic rings, as influenced by the chlorine and phenyl substituents, will direct incoming electrophiles to specific positions (ortho, meta, or para). Computational studies on the reactivity of phenols with electrophiles like formaldehyde (B43269) have shown a strong correlation between the reaction rate and the calculated atomic charges on the reactive sites of the phenolic ring.
Radical Reactions: The reactivity of phenols as antioxidants is often related to their ability to donate a hydrogen atom from the hydroxyl group to a radical species. While this compound exists as a salt, its corresponding phenol (2-chloro-4-phenylphenol) can participate in such reactions. Theoretical studies have investigated the O-H bond dissociation energy (BDE) as a key parameter for predicting the antioxidant activity of phenols. cmu.eduacs.org The stability of the resulting phenoxyl radical is also a crucial factor.
Table 2: Theoretical Parameters for Assessing Reactivity of Analogous Phenolic Compounds
| Parameter | Method of Investigation | Relevance to Reactivity |
|---|---|---|
| Frontier Orbital Energies (HOMO/LUMO) | Quantum Chemical Calculations (e.g., DFT) | Indicates electron-donating/accepting ability and chemical stability. researchgate.net |
| Atomic Charges | Population Analysis (e.g., Mulliken, NBO) | Predicts sites for electrophilic and nucleophilic attack. |
| Bond Dissociation Energy (BDE) | Quantum Chemical Calculations | Key predictor of antioxidant activity for the corresponding phenol. cmu.eduacs.org |
| Proton Affinity | Quantum Chemical Calculations | Indicates the likelihood of protonation at specific sites. chemrxiv.org |
Environmental Ecotoxicology of Sodium 2 Chloro 4 Phenylphenate in Non Human Systems
Acute and Chronic Ecotoxicity to Aquatic Organisms
Sodium 2-chloro-4-phenylphenate, based on data from its analog 2-phenylphenol (B1666276), is classified as very toxic to aquatic life, with potential for long-lasting effects. industrialchemicals.gov.auewg.org Studies demonstrate that 2-phenylphenol exhibits both acute and significant chronic toxicity across various trophic levels in aquatic ecosystems. industrialchemicals.gov.au
Bioassays involving freshwater invertebrates and algae are crucial for determining the environmental risk of chemical compounds. For 2-phenylphenol, these organisms have shown significant sensitivity.
Freshwater Invertebrates: The water flea, Daphnia magna, is a standard model organism for ecotoxicity testing. Acute toxicity tests have established a 48-hour median effective concentration (EC50) of 2.51 mg/L for Daphnia magna. nih.gov Chronic exposure studies also indicate a high toxicity risk to daphnids. herts.ac.uk
Algal Bioassays: Algae, as primary producers, form the base of most aquatic food webs. Tests on the green alga Pseudokirchneriella subcapitata revealed a 72-hour EC50 for growth rate of 3.57 mg/L, with a No Observed Effect Concentration (NOEC) of 0.432 mg/L. sigmaaldrich.cn Other studies have reported EC50 values of 1.39 mg/L for freshwater green algae, 1.9 mg/L for a freshwater diatom, and 2.3 mg/L for a blue-green alga, highlighting its broad-spectrum impact on primary producers. epa.gov
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | EC50 | 2.51 | 48 hours | nih.gov |
| Pseudokirchneriella subcapitata (Green Alga) | EC50 | 3.57 | 72 hours | sigmaaldrich.cn |
| Pseudokirchneriella subcapitata (Green Alga) | NOEC | 0.432 | 72 hours | sigmaaldrich.cn |
| Freshwater Green Alga | EC50 | 1.39 | Not Specified | epa.gov |
| Freshwater Diatom | EC50 | 1.9 | Not Specified | epa.gov |
| Blue-green Alga | EC50 | 2.3 | Not Specified | epa.gov |
Studies on fish species indicate that 2-phenylphenol is moderately toxic in acute exposures. nih.gov Lethality studies have determined 96-hour median lethal concentration (LC50) values for several species. For the rainbow trout (Oncorhynchus mykiss), the LC50 is 4.0 mg/L, and for the bluegill sunfish (Lepomis macrochirus), it is 4.6 mg/L. nih.gov The fathead minnow (Pimephales promelas) has a reported LC50 of 6.0 mg/L for the sodium salt of o-phenylphenol. shepherd.edu Beyond immediate lethality, there is evidence that 2-phenylphenol can cause significant chronic effects and may act as an endocrine disruptor in fish. industrialchemicals.gov.au
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 4.0 | 96 hours | nih.gov |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 4.6 | 96 hours | nih.gov |
| Fathead Minnow (Pimephales promelas) | LC50 | 6.0 | Not Specified | shepherd.edu |
The Microtox® assay is a rapid test that measures the effect of a substance on the light output of the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to determine its toxicity. nih.gov This test is often the most sensitive assay for phenolic-based disinfectants. nih.gov For 2-phenylphenol, the reported EC50 value from a Microtox test is 0.85 mg/L, indicating a high level of toxicity to this microbial indicator. fishersci.com This sensitivity suggests that the compound could have a significant impact on microbial communities in aquatic environments, potentially disrupting key ecosystem processes like nutrient cycling.
Bioaccumulation Potential in Aquatic Biota
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources, including water, food, and sediment. It is a key factor in assessing the long-term environmental risk of a substance.
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the water column alone. For 2-phenylphenol, a flow-through fish test with zebra fish (Danio rerio) determined a measured BCF of 21.7 L/kg, which is considered low. industrialchemicals.gov.au An estimated BCF of 51 has also been calculated. nih.gov These values are well below the threshold for significant bioaccumulation potential and suggest that 2-phenylphenol is not likely to build up to high levels in the tissues of aquatic organisms. industrialchemicals.gov.au
The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Log Kow) and water solubility.
Log Kow: The Log Kow is a measure of a substance's lipophilicity, or its tendency to dissolve in fats and oils rather than water. fishersci.com Chemicals with a high Log Kow are more likely to bioaccumulate in the fatty tissues of organisms. fishersci.com 2-Phenylphenol has a measured Log Kow of 3.18, indicating it is moderately lipophilic. industrialchemicals.gov.ausigmaaldrich.cn This value is below the general threshold of concern for high bioaccumulation potential. industrialchemicals.gov.au
Water Solubility: The solubility of a compound in water also affects its bioavailability. 2-phenylphenol is described as being moderately to slightly soluble in water, with reported values ranging from 0.53 to 0.7 g/L. nih.govsigmaaldrich.cnsolubilityofthings.com In contrast, its sodium salt is much more soluble in water. nih.govwho.int While the moderate lipophilicity suggests some potential for partitioning into organisms, its ready biodegradability and metabolism in aquatic organisms likely prevent significant bioaccumulation. industrialchemicals.gov.aunih.gov
| Parameter | Value | Reference |
|---|---|---|
| Bioconcentration Factor (BCF) | 21.7 L/kg (measured) | industrialchemicals.gov.au |
| Log Kow (Octanol-Water Partition Coefficient) | 3.18 | industrialchemicals.gov.ausigmaaldrich.cn |
| Water Solubility | 0.53 - 0.7 g/L | nih.govsigmaaldrich.cn |
Ecotoxicity to Terrestrial Organisms
The assessment of the ecotoxicity of this compound in terrestrial environments is crucial for understanding its potential impact on non-human systems. Under typical environmental conditions, this sodium salt is expected to dissociate, with the ecotoxicological effects being primarily attributable to the 2-chloro-4-phenylphenol (B167023) anion. While specific data on this particular compound is limited, general knowledge of chlorophenols and related compounds like 2-phenylphenol can provide insights into its likely behavior and effects in terrestrial ecosystems.
Soil Invertebrate Responses
Given that chlorophenols as a class can be toxic to various organisms, the absence of specific data for this compound represents a significant knowledge gap. The toxicity of chlorophenols generally increases with the degree of chlorination. Therefore, while 2-phenylphenol shows low toxicity, the presence of a chlorine atom in 2-chloro-4-phenylphenol might alter its toxicological profile.
Table 1: Ecotoxicity of the related compound 2-Phenylphenol to Soil Macro-organisms
| Species | Guideline | Endpoint | Value (mg/kg dry soil) | Reference |
|---|
This table presents data for the related compound 2-phenylphenol due to the lack of specific data for this compound.
Plant Growth and Development Studies
Direct research on the phytotoxicity of this compound is scarce. However, studies on other chlorophenols demonstrate that they can have significant impacts on plant germination and growth. For example, research on 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) has shown inhibitory effects on the germination and root growth of both monocotyledonous (maize, Zea mays) and dicotyledonous (bean, Phaseolus vulgaris) plants. scirp.org In these studies, 2,4-dichlorophenol was found to be more toxic than 4-chlorophenol, delaying germination and root elongation, with beans showing greater sensitivity than maize. scirp.org
Mechanisms of Ecotoxicity (non-human specific)
The mechanisms through which this compound exerts toxicity in non-human organisms are likely similar to those of other chlorophenols. These mechanisms can be complex, involving both general cellular disruption and more specific pathways like endocrine modulation.
Endocrine-Mediated Effects in Fish
Chlorophenols are known to act as endocrine-disrupting chemicals (EDCs) in aquatic organisms, particularly fish. researchgate.net They can interfere with the normal functioning of the endocrine system by mimicking or blocking natural hormones, or by altering the production and metabolism of hormones. researchgate.net This can lead to adverse effects on growth, development, and reproduction. The related compound 2-phenylphenol has been shown to have the potential to cause endocrine-mediated effects in fish. industrialchemicals.gov.au
The toxic mechanisms of chlorophenols in fish can include:
Hormone Level Alteration: They can affect the circulating levels of sex hormones like testosterone (B1683101) and estradiol.
Abnormal Gene Expression: They can interfere with the expression of genes that are regulated by hormones.
Receptor Interference: They may bind to hormone receptors, either activating them (agonist effect) or blocking them (antagonist effect). researchgate.net
While direct evidence for this compound is lacking, its structural similarity to other known endocrine-disrupting chlorophenols makes this a plausible mechanism of toxicity in fish.
General Cellular and Organismal Responses to Exposure
At a cellular level, a primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation. cdc.gov This process disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and, at higher concentrations, cell death.
Other general responses to chlorophenol exposure in organisms like fish include:
Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. researchgate.net
Immunotoxicity: Altering the function of the immune system, for example, by changing the number of immune cells or suppressing immune responses. researchgate.net
Apoptosis: Inducing programmed cell death through various pathways, particularly at higher concentrations. researchgate.net
Macromolecular Binding: Metabolites of chlorophenols can bind to essential macromolecules like proteins and DNA, leading to cellular damage. inchem.org
The transfer of chlorophenols from the environment into an organism like a fish is often a passive process, and their toxicity can be influenced by environmental factors such as pH. sci-hub.se The undissociated form of the chlorophenol is typically more readily absorbed and thus more toxic. sci-hub.se
Environmental Risk Assessment Methodologies (excluding human health risk)
Environmental Risk Assessment (ERA) for a chemical like this compound involves a structured approach to evaluate the likelihood of adverse ecological effects resulting from its presence in the environment. nih.gov These methodologies are generally tiered, starting with simple screening and progressing to more complex and detailed assessments if a potential risk is identified.
A typical ERA framework, excluding human health aspects, includes the following key steps:
Problem Formulation: This initial step defines the scope of the assessment. It identifies the protection goals (e.g., protecting aquatic ecosystems, terrestrial organisms), the environmental compartments of concern (water, soil, sediment), and the potential exposure pathways. nih.gov
Exposure Assessment: This step quantifies the concentration of the chemical that organisms are likely to encounter in the environment. It involves:
Estimating the Predicted Environmental Concentration (PEC) based on the chemical's usage patterns, release rates, and fate and transport properties (e.g., degradation, sorption).
In silico models and, if available, monitoring data are used to determine PEC values for relevant environmental compartments. nih.gov
Hazard (Effects) Assessment: This step characterizes the inherent ecotoxicity of the chemical. It involves:
Gathering ecotoxicity data from laboratory studies on a range of organisms representing different trophic levels (e.g., algae, invertebrates, fish).
Determining key toxicity endpoints such as the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), and the concentration causing 50% effect (EC50) or lethality (LC50).
From this data, a Predicted No-Effect Concentration (PNEC) is derived. The PNEC is an estimate of the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is calculated by dividing the lowest relevant toxicity value by an assessment factor (also known as a safety factor) to account for uncertainties, such as inter-species variability and extrapolation from laboratory to field conditions.
Risk Characterization: This final step integrates the exposure and hazard assessments to determine the level of risk. nih.gov The risk is typically expressed as a Risk Quotient (RQ), calculated as:
RQ = PEC / PNEC
If the RQ is less than 1, the risk is generally considered to be acceptable. If the RQ is greater than or equal to 1, it indicates a potential for adverse environmental effects, which may trigger a need for more refined, higher-tier risk assessment or the implementation of risk mitigation measures. nih.gov
For antimicrobial compounds like this compound, the ERA may also need to consider the potential for the development and spread of antimicrobial resistance in the environment, which adds another layer of complexity to the assessment. nih.govresistancecontrol.info
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-phenylphenol |
| 2-phenylphenol |
| ortho-phenylphenol |
| Sodium ortho-phenylphenate |
| 4-chlorophenol |
| 2,4-dichlorophenol |
| Sodium 4-nitrophenolate |
| Sodium benzoate (B1203000) |
| Eisenia fetida |
| Zea mays |
Predicted No-Effect Concentration (PNEC) Derivation
The Predicted No-Effect Concentration (PNEC) is a critical concept in environmental risk assessment. It represents the concentration of a chemical substance below which adverse effects in an ecosystem are unlikely to occur. The derivation of a PNEC is a scientifically rigorous process that relies on ecotoxicological data from laboratory studies on various organisms representing different trophic levels.
For the purpose of this assessment, ecotoxicological data for 2-phenylphenol (OPP) will be utilized as a proxy for this compound. This approach is scientifically justified as, under typical environmental conditions, the sodium salt is expected to dissociate, leaving the phenylphenate moiety as the environmentally relevant substance.
The PNEC is typically derived by applying an assessment factor (AF) to the lowest reliable toxicity value obtained from acute (short-term) or chronic (long-term) studies. chemsafetypro.comecetoc.org The magnitude of the assessment factor reflects the uncertainty in extrapolating from laboratory data to the complex realities of an entire ecosystem. ecetoc.org A larger assessment factor is used when the available data is limited, for instance, to only a few species or only acute toxicity data.
A selection of acute and chronic ecotoxicity data for 2-phenylphenol for various organisms is presented below:
Ecotoxicity Data for 2-Phenylphenol
| Trophic Level | Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 2.75 | fishersci.com |
| Lepomis macrochirus (Bluegill) | 96h LC50 | 2.74 | fishersci.com | |
| Pimephales promelas (Fathead minnow) | 96h LC50 | 3.4 | fishersci.com | |
| Poecilia reticulata (Guppy) | 96h LC50 | 5.8 | fishersci.com | |
| Invertebrate | Daphnia magna (Water flea) | 48h EC50 | 1 - 2.5 | fishersci.com |
| Algae | Desmodesmus subspicatus | 72h EC50 | 0.85 | fishersci.com |
| Earthworm | Eisenia fetida | 14d NOEC | 125 mg/kg soil dw | industrialchemicals.gov.au |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No observed effect concentration. dw: dry weight.
To derive the PNEC for the aquatic environment, the lowest available toxicity value is selected. In this case, the 72-hour EC50 for the algae Desmodesmus subspicatus is the most sensitive endpoint at 0.85 mg/L. fishersci.com When deriving a PNEC from short-term toxicity data for three trophic levels (fish, invertebrates, and algae), an assessment factor of 10 is commonly applied to the lowest LC50 or EC50 value.
PNEC Derivation for Aquatic Systems
| Endpoint | Value (mg/L) | Assessment Factor (AF) | PNEC (mg/L) |
| Lowest EC50 (Algae) | 0.85 | 10 | 0.085 |
Therefore, the PNEC for 2-phenylphenol in freshwater is calculated to be 0.085 mg/L.
For the soil compartment, a PNEC can be derived from the no-observed-effect concentration (NOEC) for the earthworm Eisenia fetida. An assessment factor of 10 can be applied to the 14-day growth NOEC of 125 mg/kg soil dry weight, resulting in a soil PNEC of 12.5 mg/kg. industrialchemicals.gov.au
Risk Quotient (RQ) Analysis for Ecological Systems
The Risk Quotient (RQ) is a method used to characterize the potential ecological risk of a substance. It is a ratio calculated by dividing the Predicted Environmental Concentration (PEC) or the Estimated Environmental Concentration (EEC) by the Predicted No-Effect Concentration (PNEC). epa.govepa.gov
RQ = PEC / PNEC
The resulting RQ value provides a screening-level indication of risk. epa.gov Generally, the following thresholds are used for interpretation:
RQ < 0.1: Low risk
Advanced Research Perspectives and Future Directions
Development of Novel Degradation Technologies
The persistence of chlorophenolic compounds, including the active form of Sodium 2-chloro-4-phenylphenate, in the environment has spurred the development of advanced degradation technologies. Research is moving beyond conventional treatment methods to more efficient and environmentally benign approaches, primarily focusing on Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances like CO2 and H2O researchgate.netmicrobiology.se.
Several AOPs have shown promise for the degradation of chlorophenols and are applicable to this compound. These include:
Ozonation: This process involves the use of ozone (O3) to oxidize pollutants. Ozonation of chlorophenols can lead to the formation of less toxic products nih.gov. The effectiveness of ozonation can be enhanced by combining it with UV radiation (O3/UV) or by using it at a high pH, which promotes the formation of hydroxyl radicals nih.govyoutube.com. Studies on p-chlorophenol have shown that ozonation can lead to ring cleavage and the formation of smaller organic acids asm.orgresearchgate.netnih.gov.
Photocatalysis: This technology utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals mdpi.comlodz.pl. Photocatalytic degradation has been effectively used for various chlorophenols, with studies showing complete degradation is achievable mdpi.com. Research is also exploring novel photocatalysts, such as carbon quantum dot-modified ZnIn2S4 nanoflowers, to enhance degradation efficiency under visible light nih.gov.
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The efficiency of this process can be significantly increased by irradiation with UV-visible light (photo-Fenton). These methods have been successfully applied to the degradation of 4-chlorophenol (B41353) nih.gov.
UV/H2O2 Treatment: The direct photolysis of hydrogen peroxide by UV radiation is another effective method for generating hydroxyl radicals for the degradation of chlorophenols nih.govnih.gov.
Microwave-Assisted AOPs: The combination of microwave irradiation with AOPs, such as MW/H2O2 and MW/UV/H2O2, has been shown to have synergistic effects, leading to higher degradation efficiencies for chlorophenols like 4-chlorophenol microbiology.sehw.ac.uk.
Biodegradation is another key area of research. While chlorophenols are generally considered to have low biodegradability, certain microorganisms have been identified that can degrade these compounds researchgate.net. For instance, Pseudomonas putida has been studied for its ability to biodegrade 4-chlorophenol uclouvain.be. Research into the microbial degradation of 2-chloro-4-aminophenol has identified a novel degradation pathway in Arthrobacter sp., which involves deamination and dehalogenation steps mdpi.com. The parent compound, 2-phenylphenol (B1666276), is considered to be readily biodegradable oup.comoup.com.
Table 1: Comparison of Advanced Oxidation Processes for Chlorophenol Degradation
| Technology | Description | Key Findings for Chlorophenols | Citations |
|---|---|---|---|
| Ozonation (O3) | Uses ozone to oxidize pollutants. | Effective for degrading various chlorophenols, yielding less toxic products. Efficiency is pH-dependent. | nih.govyoutube.comresearchgate.net |
| Photocatalysis (e.g., TiO2/UV) | A semiconductor catalyst generates hydroxyl radicals upon light irradiation. | Can achieve complete degradation of chlorophenols. Novel catalysts are being developed for visible light activity. | mdpi.comlodz.plnih.gov |
| Fenton/Photo-Fenton | Generates hydroxyl radicals from the reaction of H2O2 and Fe2+, enhanced by light. | Successfully applied for the degradation of 4-chlorophenol. | nih.gov |
| UV/H2O2 | Direct photolysis of hydrogen peroxide generates hydroxyl radicals. | An effective method for the degradation of various chlorophenols. | nih.govnih.gov |
| Microwave-Assisted AOPs | Combines microwave irradiation with AOPs for synergistic effects. | Enhances the degradation efficiency of 4-chlorophenol. | microbiology.sehw.ac.uk |
Integration of Omics Approaches in Mechanistic Ecotoxicology
To gain a deeper understanding of the toxic mechanisms of this compound at a molecular level, researchers are increasingly turning to "omics" technologies. Ecotoxicogenomics integrates transcriptomics, proteomics, and metabolomics to study the effects of environmental toxicants on organisms youtube.comoup.com. These approaches provide a holistic view of the biological responses to chemical exposure, moving beyond traditional toxicological endpoints.
Proteomics: This field focuses on studying the entire set of proteins in an organism and their alterations in response to stressors researchgate.nethw.ac.uk. For biocides like this compound, proteomics can help identify the specific proteins that are targeted, leading to a better understanding of the molecular initiating events of toxicity asm.orghw.ac.uk. Mass spectrometry-based proteomics is a key tool in this area, allowing for both the identification and quantification of protein expression changes researchgate.net. While proteomics has been less widely used in toxicology compared to transcriptomics, its importance is growing as proteins are the direct mediators of cellular function and phenotype researchgate.nethw.ac.uk.
Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological system. In the context of this compound, metabolomics can be a powerful tool for elucidating the pathways of its biodegradation by microorganisms nih.govmdpi.com. By identifying the intermediate and final metabolites, researchers can map out the degradation process and understand the metabolic capabilities of different microbial species microbiology.senih.govmdpi.com.
Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in an organism to see how gene expression is altered by exposure to a chemical. This can reveal the cellular pathways that are affected by the toxicant researchgate.netmdpi.comnih.govepa.gov. For instance, transcriptomic studies on other phenolic compounds have shown changes in gene expression related to stress responses and metabolic pathways nih.govepa.gov.
The integration of these omics approaches in multi-omics studies provides a more complete picture of the ecotoxicological effects of biocides uclouvain.becopyright.com. By linking changes at the molecular level (genes, proteins, metabolites) to effects at the organism and population levels, ecotoxicogenomics can contribute to more accurate and predictive environmental risk assessments youtube.comoup.com.
Emerging Analytical Techniques for Trace Level Detection
The widespread use of biocides necessitates the development of sensitive and reliable analytical methods for their detection at trace levels in various environmental matrices. Research in this area is focused on improving existing techniques and developing novel sensor technologies for rapid, on-site monitoring.
Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are the workhorses for the analysis of phenolic compounds, including chlorophenols microbiology.senih.govmdpi.commdpi.comresearchgate.net. Mass spectrometry (MS) detectors (e.g., LC-MS, GC-MS) are particularly valuable for their high sensitivity and selectivity, allowing for the identification and quantification of these compounds at very low concentrations mdpi.com. Sample preparation techniques, such as solid-phase extraction (SPE), are often employed to concentrate the analytes from water samples before analysis, thereby improving detection limits microbiology.senih.govcopyright.com. The US Environmental Protection Agency (EPA) has established methods, such as Method 528, which uses SPE and GC/MS for the determination of phenols in drinking water youtube.com.
Sensor and Nanosensor Technologies: There is a growing interest in the development of sensors and biosensors for the rapid and cost-effective detection of phenolic compounds asm.org. These devices offer the potential for real-time, in-situ monitoring, which is a significant advantage over traditional laboratory-based methods.
Electrochemical Sensors: These sensors are widely developed for phenolic compound detection due to their high sensitivity, ease of use, and potential for miniaturization nih.gov. Many of these sensors utilize nanomaterials, such as graphene and conducting polymers, to enhance their performance nih.gov.
Biosensors: Enzymatic biosensors, often using enzymes like tyrosinase or laccase, are designed to specifically detect phenolic compounds. The enzyme catalyzes a reaction with the phenol (B47542), producing a measurable signal researchgate.netasm.org.
Nanosensors: The use of nanomaterials, such as gold nanoparticles, silver nanoparticles, and quantum dots, is a rapidly advancing area in sensor technology nih.gov. These materials have unique optical and electronic properties that can be harnessed to create highly sensitive and selective sensors for phenolic compounds nih.gov. For example, nanosensors based on silver oxide/antimony oxide nanoparticles have been developed for the detection of methoxyphenol researchgate.net.
One study has reported the detection of a sulfated metabolite of 2-chloro-4-phenylphenol (B167023) (4-OH PCB 2), a precursor to this compound, in human serum, highlighting the relevance of these analytical techniques for monitoring human exposure.
Table 2: Advanced Analytical Techniques for Phenolic Compound Detection
| Technique | Principle | Application for Phenolic Compounds | Citations |
|---|---|---|---|
| HPLC/LC-MS | Separation based on partitioning between a mobile and stationary phase, with mass spectrometric detection. | Widely used for the sensitive and selective determination of a broad range of phenolic compounds in water and other matrices. | nih.govmdpi.com |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. Often requires derivatization for phenols. | A standard method for the analysis of chlorophenols in environmental samples, offering high resolution and low detection limits. | mdpi.comresearchgate.net |
| Electrochemical Sensors | Measurement of the electrical response from the oxidation or reduction of the analyte at an electrode surface. | Offer rapid, sensitive, and cost-effective detection. Performance is often enhanced with nanomaterials. | nih.gov |
| Biosensors | Utilize a biological recognition element (e.g., an enzyme) coupled to a transducer to produce a signal. | Enzyme-based biosensors provide high specificity for the detection of phenolic compounds. | researchgate.netasm.org |
| Nanosensors | Employ nanomaterials with unique properties for enhanced sensing capabilities. | Provide ultra-sensitive detection and can be tailored for specific analytes. | researchgate.netnih.gov |
Predictive Modeling for Environmental Behavior and Ecotoxicity
Predictive modeling plays a crucial role in assessing the potential environmental risks of chemicals before and during their use, offering a cost-effective and ethical alternative to extensive animal testing mdpi.com. For this compound, computational models can be used to predict its environmental fate, transport, and ecotoxicity.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or environmental properties asm.orgnih.govhw.ac.uk. For phenolic compounds, QSARs have been developed to predict their toxicity to various organisms asm.orgnih.govhw.ac.uk. These models often use molecular descriptors such as:
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log Kow or log P), this descriptor is crucial for predicting the bioaccumulation potential and baseline toxicity of a chemical nih.govhw.ac.uk.
Electronic Parameters: Descriptors like the acid dissociation constant (pKa) and Hammett sigma constants (σ) are important for ionizable compounds like phenols, as they influence their speciation and interaction with biological targets researchgate.nethw.ac.uk.
Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule.
By developing QSAR models for this compound, it would be possible to predict its acute and chronic toxicity to different trophic levels, such as algae, invertebrates, and fish.
Environmental Fate and Transport Models: These models simulate the behavior of a chemical in the environment, predicting its distribution between different compartments (air, water, soil, sediment, and biota), its degradation rates, and its potential for long-range transport nih.govnih.gov. For this compound, such models would consider its physicochemical properties, including its water solubility, vapor pressure, and sorption characteristics. High-resolution multi-species models can even account for the inter-conversion between the phenate and the corresponding phenol, as well as their degradation products nih.gov. The US Environmental Protection Agency (EPA) provides tools like the Estimation Programs Interface (EPI) Suite™ and the Exposure and Fate Assessment Screening Tool (E-FAST) for estimating the physicochemical properties and environmental fate of chemicals.
Projects like the LIFE-COMBASE have developed computational platforms that integrate databases of biocidal active substances with predictive QSAR models for ecotoxicity and metabolite prediction, promoting the sustainable use of biocides mdpi.com.
Understanding Complex Environmental Interactions and Co-Contaminants
In the environment, this compound does not exist in isolation. It is part of a complex mixture of natural and anthropogenic substances, and its behavior and effects can be influenced by interactions with these other components.
Sorption and Mobility: The mobility of this compound in the environment is largely governed by its sorption to soil, sediment, and suspended solids mdpi.com. As a salt, it will be dissociated in water, and the sorption behavior will be that of the 2-chloro-4-phenylphenolate anion and its corresponding phenol in equilibrium. The extent of sorption is influenced by several factors:
Soil and Sediment Organic Matter: Organic matter is a primary sorbent for hydrophobic organic compounds. The polarity of the organic matter can affect the sorption coefficient nih.gov.
pH: The pH of the surrounding medium is critical for ionizable compounds like phenols. As the pH increases above the pKa of the corresponding phenol, the compound will be predominantly in its anionic (phenolate) form, which is generally more water-soluble and less sorptive than the neutral form mdpi.comnih.govcopyright.com.
Clay Minerals: The mineral fraction of soils and sediments can also contribute to sorption, particularly for ionized species.
Interactions with Co-Contaminants: When present with other pollutants, this compound can exhibit different toxicological effects than when it is present alone. These interactions can be:
Synergistic: The combined effect of the chemicals is greater than the sum of their individual effects asm.org.
Antagonistic: The combined effect is less than the sum of the individual effects asm.org.
Additive: The combined effect is equal to the sum of the individual effects asm.org.
Studies on mixtures of phenols have demonstrated all three types of interactions in fish asm.org. The presence of other organic pollutants or heavy metals could also alter the degradation pathways and toxicity of this compound.
Co-selection for Resistance: The use of biocides in the environment can lead to the co-selection of resistance to other antimicrobial agents, including antibiotics and heavy metals mdpi.com. This occurs when the resistance mechanisms are linked, for example, if the genes for resistance to both the biocide and an antibiotic are located on the same mobile genetic element (co-resistance), or if a single resistance mechanism, such as an efflux pump, provides resistance to multiple compounds (cross-resistance) uclouvain.be. This is a significant public health concern as the widespread use of biocides could inadvertently contribute to the growing problem of antibiotic resistance.
Research on Biocidal Resistance Evolution in Environmental Microbiomes
The long-term and widespread use of biocides like this compound can exert selective pressure on microbial communities, leading to the evolution and spread of resistance mdpi.comoup.com. Understanding the mechanisms and ecological consequences of this resistance is a critical area of research.
Mechanisms of Biocidal Resistance: Bacteria can develop resistance to biocides through various mechanisms, including:
Altered Cell Permeability: Changes in the bacterial cell envelope, such as modifications to the outer membrane in Gram-negative bacteria, can reduce the uptake of the biocide nih.gov.
Efflux Pumps: These are membrane proteins that can actively transport a wide range of toxic compounds, including biocides and antibiotics, out of the bacterial cell. Overexpression of these pumps is a common mechanism of resistance to phenolic compounds in bacteria like Pseudomonas aeruginosa nih.govoup.com.
Biofilm Formation: Microorganisms encased in biofilms are often more resistant to biocides than their free-living counterparts. The biofilm matrix can act as a physical barrier, preventing the biocide from reaching the cells within mdpi.comnih.gov.
Enzymatic Degradation: Some microorganisms may evolve enzymes that can degrade or modify the biocide, rendering it harmless. Bacterial degradation has been identified as a key method for the removal of chlorophenols from the environment researchgate.net.
Impact on Environmental Microbiomes: The application of biocides can have profound effects on the structure and function of microbial communities in the environment researchgate.netnih.govasm.orghw.ac.uk. Long-term exposure can lead to:
Shifts in Community Composition: The biocide can select for resistant species, leading to a decrease in microbial diversity and a shift in the dominant members of the community researchgate.netnih.govasm.orghw.ac.uk. Studies on soil microcosms have shown that chlorophenols can cause changes in both bacterial and fungal community composition nih.gov.
Enrichment of Resistance Genes: The selective pressure from the biocide can lead to an increase in the prevalence of biocide resistance genes within the microbiome. There is growing concern that this can also lead to the co-selection of antibiotic resistance genes, as these genes can be located on the same mobile genetic elements youtube.comnih.gov.
Research in this area often involves microcosm studies to observe the effects of biocides on microbial communities under controlled conditions nih.gov. Molecular techniques, such as metagenomics, are used to analyze the genetic potential of the microbiome and to identify resistance genes. The study of the evolution of microbial activity in response to chlorophenols, including periods of starvation, provides insights into the resilience and adaptation of microorganisms in contaminated environments uclouvain.be.
Q & A
Q. What are the standard protocols for synthesizing Sodium 2-chloro-4-phenylphenate, and how can researchers validate purity?
Methodological Answer : Synthesis typically involves neutralizing 2-chloro-4-phenylphenol with sodium hydroxide under controlled pH (8–10) in an anhydrous ethanol solvent . Purity validation requires:
- HPLC analysis (C18 column, methanol:water = 70:30, UV detection at 254 nm) to confirm retention time alignment with reference standards.
- Elemental analysis (C, H, Cl, Na) to verify stoichiometry (±0.3% tolerance).
- FT-IR spectroscopy for characteristic peaks (e.g., phenolic O–Na stretch at ~1380 cm⁻¹ and C–Cl vibration at 750 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize residual compound with dilute acetic acid before disposal in halogenated waste containers .
- Exposure Monitoring : Regularly check workplace air for sodium and chloride ion concentrations using ion-selective electrodes .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution .
- Reactivity Insights : Simulate nucleophilic attack sites (e.g., Cl substitution) by analyzing Fukui indices. Validate results against experimental kinetics (e.g., SNAr reactions with amines).
- Software Tools : Gaussian 16 or ORCA for calculations; VMD for visualization .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer :
- Controlled Replication : Repeat solubility tests (e.g., in water, DMSO, ethanol) under standardized conditions (25°C, 1 atm, inert atmosphere).
- Analytical Consistency : Use Karl Fischer titration to ensure solvent dryness and UV-Vis spectroscopy to detect micelle formation in polar aprotic solvents.
- Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities (e.g., residual phenol) .
Q. What advanced techniques are suitable for studying degradation pathways of this compound under environmental conditions?
Methodological Answer :
- Photolysis Studies : Use a solar simulator (AM 1.5G spectrum) to irradiate aqueous solutions, followed by LC-MS/MS to identify breakdown products (e.g., 4-phenylphenol or chlorinated quinones) .
- Microbial Degradation : Conduct batch experiments with Pseudomonas spp. cultures; monitor chloride ion release via ion chromatography .
- Kinetic Modeling : Fit degradation data to pseudo-first-order or Langmuir-Hinshelwood models to predict half-lives in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
